molecular formula C12H7ClFNO B8375528 4-(4-Chloro-2-fluorophenyl)nicotinaldehyde

4-(4-Chloro-2-fluorophenyl)nicotinaldehyde

Cat. No.: B8375528
M. Wt: 235.64 g/mol
InChI Key: CCTIJMDWDMKSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-2-fluorophenyl)nicotinaldehyde is a useful research compound. Its molecular formula is C12H7ClFNO and its molecular weight is 235.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7ClFNO

Molecular Weight

235.64 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7ClFNO/c13-9-1-2-11(12(14)5-9)10-3-4-15-6-8(10)7-16/h1-7H

InChI Key

CCTIJMDWDMKSLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=C(C=NC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-bromonicotinaldehyde (3.00 g, 16.13 mmol), (4-chloro-2-fluorophenyl)boronic acid (2.81 g, 16.13 mmol), cesium carbonate (10.51 g, 32.3 mmol) and Pd(PPh3)4 (0.932 g, 0.806 mmol) was added THF (50 mL) and water (8 mL). Nitrogen gas was bubbled through the stirred suspension for 5 min. The reaction mixture was stirred under nitrogen atmosphere at 85° C. for 6 h. The reaction mixture was then cooled to room temperature and filtered through celite. The filtrate was diluted with ethyl acetate (30 mL) and washed with water (1×25 mL) and brine (1×25 mL). The combined organic extracts were dried over sodium sulfate and concentrated under reduced pressure. The crude residue was purified via silica gel chromatography (ethyl acetate/hexanes) to yield 4-(4-chloro-2-fluorophenyl)nicotinaldehyde (1.5 g, 6.37 mmol, 39% yield for two steps). 1H NMR (400 MHz, CDCl3) δ 10.01 (s, 1H), 9.18 (s, 1H), 8.86 (d, J=5.1 Hz, 1H), 7.30 (m, 4H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
10.51 g
Type
reactant
Reaction Step One
Quantity
0.932 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

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